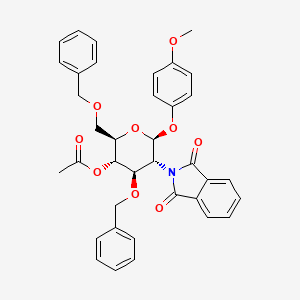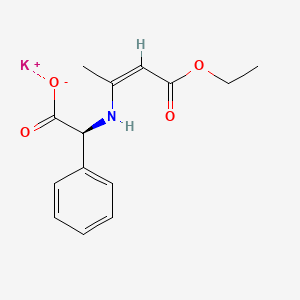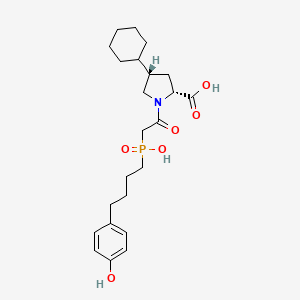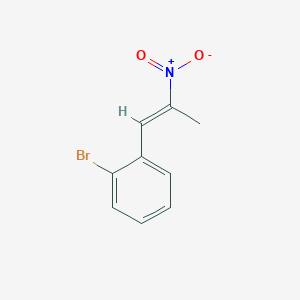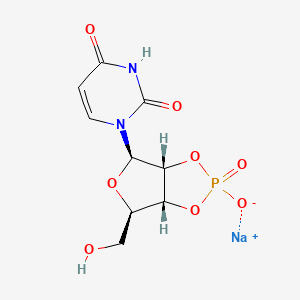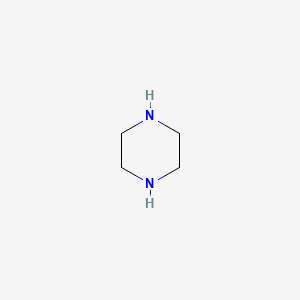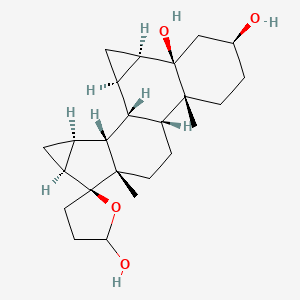
Carvedilol N'-β-D-Glucuronide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carvedilol N’-β-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist with alpha-1 blocking activity. Carvedilol is commonly used to treat conditions such as hypertension, chronic heart failure, and left ventricular dysfunction. The glucuronidation of Carvedilol results in the formation of Carvedilol N’-β-D-Glucuronide, which is an important process in the metabolism and excretion of the drug .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Carvedilol N’-β-D-Glucuronide involves the glucuronidation of Carvedilol. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction typically involves the incubation of Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions .
Industrial Production Methods
Industrial production of Carvedilol N’-β-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, pH, and enzyme concentration are carefully controlled to maximize the efficiency of the glucuronidation process .
化学反应分析
Types of Reactions
Carvedilol N’-β-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide conjugate can be hydrolyzed back to Carvedilol by the action of β-glucuronidase enzymes. This reaction is significant in the context of drug metabolism and excretion .
Common Reagents and Conditions
The hydrolysis of Carvedilol N’-β-D-Glucuronide typically requires β-glucuronidase and an aqueous buffer solution. The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Major Products Formed
The major product formed from the hydrolysis of Carvedilol N’-β-D-Glucuronide is Carvedilol itself. This reaction is part of the metabolic pathway that facilitates the excretion of the drug from the body .
科学研究应用
Carvedilol N’-β-D-Glucuronide has several scientific research applications:
Pharmacokinetics and Drug Metabolism: It is used to study the metabolism and excretion of Carvedilol in the body.
Biochemistry: It is used in studies involving enzyme kinetics and the role of UGT enzymes in drug metabolism.
Pharmaceutical Development: Insights gained from studying Carvedilol N’-β-D-Glucuronide contribute to the development of new drugs with improved metabolic profiles.
作用机制
Carvedilol N’-β-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and as an alpha-1 adrenergic antagonist. This dual action results in decreased heart rate, reduced myocardial contractility, and vasodilation, leading to lower blood pressure and reduced cardiac workload .
相似化合物的比较
Similar Compounds
Carvedilol: The parent compound, which is a nonselective beta-adrenergic antagonist with alpha-1 blocking activity.
1-Hydroxy Carvedilol: A metabolite formed by the hydroxylation of Carvedilol.
4-Hydroxy Carvedilol: Another hydroxylated metabolite of Carvedilol.
Uniqueness
Carvedilol N’-β-D-Glucuronide is unique due to its glucuronide conjugation, which plays a crucial role in the metabolism and excretion of Carvedilol. This conjugation enhances the solubility of the compound, facilitating its excretion via the kidneys .
属性
CAS 编号 |
216973-70-5 |
|---|---|
分子式 |
C₃₀H₃₄N₂O₁₀ |
分子量 |
582.6 |
同义词 |
1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2S)-2-amino-6-[(1-ethoxy-1-oxopropan-2-YL)amino]hexanoate](/img/structure/B1146842.png)
